molecular formula C16H19N5O B2628767 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide CAS No. 1797223-13-2

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide

Cat. No. B2628767
M. Wt: 297.362
InChI Key: YSZIEHNOXWZZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives have been found to exhibit significant biological activities, including anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide” is characterized by the presence of a pyrimidine ring and a piperidine ring . The dihedral angles between the piperidine and pyrimidine rings can vary .

Scientific Research Applications

Anticancer Applications

  • A series of novel piperidine derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents due to their ability to block the formation of blood vessels and interact with DNA (Kambappa et al., 2017).
  • Another study evaluated the antitumor activity of 4-aminopiperidine derivatives, highlighting their potential in cancer therapy as low molecular weight Hsp70 inhibitors (Aldobaev et al., 2021).

Antimicrobial Applications

  • Pyrimidine-incorporated Schiff bases of isoniazid were synthesized and showed good antimicrobial and antituberculosis activity, suggesting their potential in the treatment of bacterial and fungal infections (Soni & Patel, 2017).
  • Novel triazole derivatives incorporating the pyrimidine structure exhibited significant antimicrobial activity, further emphasizing the compound's potential in addressing microbial resistance (Desai, Makwana, & Senta, 2016).

Enzyme Inhibition and Other Applications

  • The compound and its derivatives have been explored for their inhibitory effects on various enzymes, including dipeptidyl peptidase IV, suggesting a role in the treatment of diseases like type 2 diabetes (Sharma et al., 2012).
  • In addition to pharmacological applications, certain derivatives have been synthesized for potential use in corrosion inhibition, highlighting the versatility of this chemical framework (Kaya et al., 2016).

Future Directions

The future directions for the research and development of “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide” and similar compounds include the design and synthesis of novel derivatives with enhanced biological activities . These compounds could potentially be developed into potent anti-tubercular agents .

properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(13-4-7-17-8-5-13)19-12-14-18-9-6-15(20-14)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZIEHNOXWZZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide

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